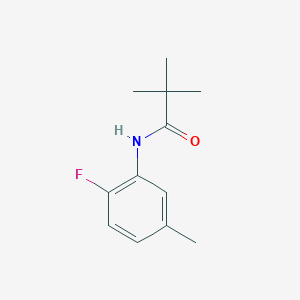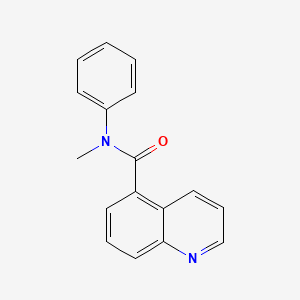
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. CPP-109 has been extensively studied for its potential therapeutic applications in various medical conditions, including addiction, depression, and cancer.
作用机制
The mechanism of action of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 involves the inhibition of HDAC, which leads to increased acetylation of histones and other proteins. This, in turn, results in changes in gene expression that can have therapeutic effects. HDAC inhibitors have been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Biochemical and Physiological Effects
This compound-109 has been shown to have a range of biochemical and physiological effects. In animal studies, this compound-109 has been shown to reduce drug-seeking behavior and drug-induced euphoria. This compound-109 has also been shown to have antidepressant effects and to improve cognitive function in animals and humans.
实验室实验的优点和局限性
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. This compound-109 is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, like all experimental compounds, this compound-109 has limitations. It can be toxic at high doses and may have off-target effects that need to be carefully controlled for in experiments.
未来方向
There are several future directions for research on 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109. One area of interest is the potential use of this compound-109 in the treatment of cancer. HDAC inhibitors have been shown to have anti-tumor effects, and this compound-109 may have a role to play in this area. Another area of interest is the potential use of this compound-109 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. HDAC inhibitors have been shown to have neuroprotective effects, and this compound-109 may have a role to play in this area as well. Finally, further research is needed to fully understand the mechanism of action of this compound-109 and to identify any potential off-target effects that need to be carefully controlled for in experiments.
合成方法
The synthesis of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 involves the reaction of 4-hydroxybenzaldehyde with N-phenylpiperidine-4-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting compound is then acetylated to yield this compound-109. The synthesis of this compound-109 is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has been studied extensively for its potential therapeutic applications in various medical conditions. One of the most promising applications of this compound-109 is in the treatment of addiction. Studies have shown that this compound-109 can reduce drug-seeking behavior in animals and humans addicted to cocaine, heroin, and alcohol. This compound-109 has also been investigated for its potential use in the treatment of depression, schizophrenia, and cancer.
属性
IUPAC Name |
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-8-6-14(7-9-17)15-10-12-20(13-11-15)18(22)19-16-4-2-1-3-5-16/h1-9,15,21H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGZCAFSJZQDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)
![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)
![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
